5-Ethenyl-2-fluoro-3-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes::
- Dehydrohalogenation of 2-Fluoro-3-methylpyridine:
- The compound can be synthesized by treating 2-fluoro-3-methylpyridine with a strong base (such as potassium tert-butoxide) to remove the hydrogen halide (usually fluoride) and form the ethenyl group.
- The reaction proceeds as follows:
2-Fluoro-3-methylpyridine+Base→this compound+HF
- Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
5-Ethenyl-2-fluoro-3-methylpyridine: can undergo various reactions typical of pyridines:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in drug discovery.
Medicine: Research into its pharmacological properties, including potential antiviral or antibacterial effects.
Industry: May find applications in materials science or as a precursor for specialty chemicals.
Mechanism of Action
- The exact mechanism of action for 5-Ethenyl-2-fluoro-3-methylpyridine remains an active area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C8H8FN |
---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
5-ethenyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 |
InChI Key |
MCGILHLYGJUDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C=C |
Origin of Product |
United States |
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